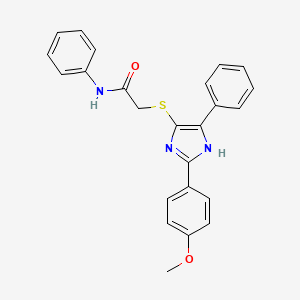

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide

Descripción

Propiedades

IUPAC Name |

2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-29-20-14-12-18(13-15-20)23-26-22(17-8-4-2-5-9-17)24(27-23)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFQTTQQDFPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylacetamide moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known for various biological activities.

Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and phenylacetamide groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectral distinctions between 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide and its analogs:

Structural and Functional Differences

- Core Heterocycle: The target compound’s imidazole core distinguishes it from triazole (e.g., 9e ), thiazolidinone (3f ), and pyrimidinone (2e ) analogs.

- Substituent Effects: The 4-methoxyphenyl group in the target and 3f/2e contributes electron-donating properties, which may modulate electronic environments and bioavailability. However, 9e and 2e incorporate additional heterocycles (benzodiazolyl, pyrimidinone) that could enhance rigidity and binding specificity .

- Tautomerism : Unlike 3f, which exists as a 1:1 tautomeric mixture , the target compound’s imidazole-thioacetamide structure likely resists tautomerism due to aromatic stabilization, similar to S-alkylated triazoles in .

Spectral and Physicochemical Properties

- IR spectra of similar compounds reveal characteristic C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches . The target compound’s spectral data are unavailable but expected to align with these ranges.

- Melting points for analogs vary widely (e.g., 217°C for 2e vs. 208–209°C for 3f ), suggesting the target’s physical properties depend on crystallinity and substituent polarity.

Research Implications and Gaps

- Pharmacological Potential: While the target compound’s bioactivity is unreported, structurally related imidazole and thioacetamide derivatives exhibit enzyme inhibitory (e.g., α-glucosidase inhibition in 9c ) and receptor-modulating effects (e.g., TRP channel inhibition in SKF-96365 ).

- Spectral Characterization : Further studies should prioritize NMR and HRMS analysis to confirm the target’s structure and tautomeric stability.

- Comparative Bioassays : Direct comparisons with analogs (e.g., 9e, 3f) are needed to evaluate the impact of the imidazole core on potency and selectivity.

Actividad Biológica

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide is an imidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure incorporates a methoxy group, an imidazole core, and a thioether linkage, which potentially enhance its interaction with biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: CHNOS. Its IUPAC name is 2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide. The presence of the imidazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring may inhibit enzyme activity, while the methoxy and phenylacetamide groups could enhance binding affinity. The exact mechanisms are still under investigation but suggest potential pathways for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide have shown significant inhibitory effects on cancer cell lines:

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80–200 |

| Compound 7 | HeLa | 100 |

| Compound 22 | A549 | 0.15 |

These values indicate that imidazole derivatives can effectively disrupt cancer cell proliferation and induce apoptosis through various mechanisms, including tubulin polymerization inhibition and DNA damage induction .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It has been noted for potential mixed-type inhibition against tyrosinase, which is crucial in melanin biosynthesis. This property could lead to applications in treating hyperpigmentation disorders .

Case Studies

- Study on Tubulin Polymerization : A study demonstrated that related imidazole compounds inhibited porcine brain tubulin polymerization with IC values significantly lower than standard chemotherapeutics like colchicine, suggesting a novel mechanism for anticancer activity .

- Interaction Studies : Interaction studies using molecular docking simulations have shown that 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide binds effectively to target proteins involved in cancer progression, further supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of imidazole-thiol intermediates with N-phenylacetamide derivatives. For example, describes analogous imidazole-thioacetamide syntheses using substituted benzimidazoles and thiol-containing reagents under reflux conditions with toluene/water as solvents and sodium azide as a catalyst. Post-synthesis purification via recrystallization (e.g., ethanol) is critical. Structural validation requires IR spectroscopy (C–S and N–H stretches), - and -NMR (to confirm substitution patterns), and elemental analysis to verify stoichiometry (e.g., C, H, N, S content) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- IR spectroscopy : Identify characteristic peaks (e.g., thioamide C=S stretch at ~1200–1250 cm).

- NMR : Use -NMR to resolve aromatic protons (e.g., 4-methoxyphenyl groups at δ 3.8–4.0 ppm) and -NMR to confirm carbonyl (C=O at ~165–170 ppm) and imidazole ring carbons.

- Elemental analysis : Compare experimental vs. theoretical C/H/N/S ratios (e.g., reports <0.4% deviation for analogous compounds) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., thiazole derivatives in and show broad-spectrum activity).

- Anti-inflammatory : COX-2 inhibition assays (e.g., uses carrageenan-induced edema models).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents on the imidazole, phenyl, or thioacetamide moieties. For example:

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., –NO) to enhance electrophilicity.

- Compare thioether vs. sulfoxide/sulfone derivatives (see for sulfinyl-imidazole analogs).

- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like α-glucosidase (as in ’s docking poses) or COX-2. Validate with IC measurements and kinetic studies .

Q. How can conflicting data on biological activity between similar compounds be resolved?

- Methodological Answer : Address discrepancies via:

- Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM range).

- Control standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

- Meta-analysis : Compare data across studies (e.g., vs. 18) to identify substituent-dependent trends. For instance, 4-methoxy groups may reduce cytotoxicity but enhance anti-inflammatory effects .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity.

- Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the imidazole ring) via GLORY or BioTransformer.

- In vitro validation : Microsomal stability assays (e.g., rat liver microsomes) coupled with LC-MS/MS to detect metabolites .

Q. How can researchers design experiments to study environmental fate or ecotoxicology?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

- Abiotic degradation : Expose the compound to UV light or hydrolytic conditions (pH 4–9) and monitor degradation via HPLC.

- Biotic studies : Use Daphnia magna or algal models (OECD Test 201/202) for acute toxicity.

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) and correlate with BCF (bioconcentration factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.